4-Fluoro-2-nitrophenylboronic acid
Overview
Description
4-Fluoro-2-nitrophenylboronic acid is an organoboron compound that features a boronic acid group attached to a fluorinated nitrophenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2-nitrophenylboronic acid typically involves the reaction of 4-fluoro-2-nitrobenzene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 4-fluoro-2-nitrobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-nitrophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Reduction: Hydrogen gas, palladium on carbon, or sodium borohydride in methanol or ethanol.
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Reduction: 4-fluoro-2-aminophenylboronic acid.
Oxidation: 4-fluoro-2-nitrophenol.
Scientific Research Applications
4-Fluoro-2-nitrophenylboronic acid has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Analytical Chemistry: Employed in the development of sensors and probes for detecting various analytes due to its ability to form reversible covalent bonds with diols and other functional groups.
Materials Science: Utilized in the synthesis of polymers and materials with unique electronic and optical properties.
Biological Research: Investigated for its potential as an enzyme inhibitor and in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-fluoro-2-nitrophenylboronic acid in various applications is primarily based on its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the compound can interact with enzymes and other proteins through its boronic acid group, potentially inhibiting their activity .
Comparison with Similar Compounds
4-Fluorophenylboronic Acid: Lacks the nitro group, making it less reactive in certain contexts.
2-Nitrophenylboronic Acid: Lacks the fluorine substituent, affecting its electronic properties and reactivity.
4-Chloro-2-nitrophenylboronic Acid: Similar structure but with a chlorine substituent instead of fluorine, leading to different reactivity and applications.
Uniqueness: 4-Fluoro-2-nitrophenylboronic acid is unique due to the presence of both fluorine and nitro groups, which significantly influence its electronic properties and reactivity. The fluorine atom’s strong electron-withdrawing effect and the nitro group’s ability to participate in various chemical reactions make this compound particularly versatile in organic synthesis and other applications .
Properties
IUPAC Name |
(4-fluoro-2-nitrophenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3,10-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMHLEDZCSXAFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)[N+](=O)[O-])(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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